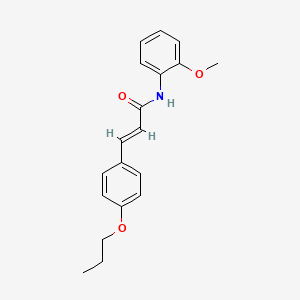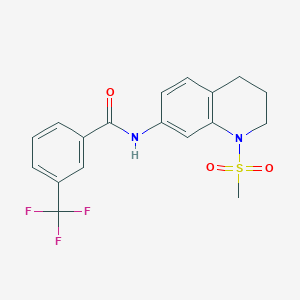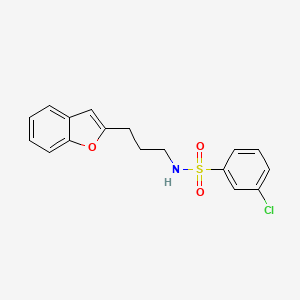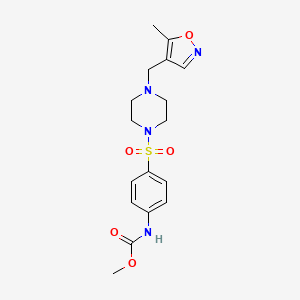![molecular formula C23H23ClN4O3 B2725408 N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-52-2](/img/structure/B2725408.png)
N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H23ClN4O3 and its molecular weight is 438.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, like pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities. Research in this area focuses on synthesizing novel heterocyclic compounds that can serve as potential therapeutic agents. The development of new synthetic routes to access these compounds efficiently is crucial for discovering new drugs with improved efficacy and safety profiles.
Anti-inflammatory and Analgesic Agents
Compounds derived from similar chemical families have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies aim to identify novel molecules that can inhibit cyclooxygenase enzymes (COX-1/COX-2), which are key targets for anti-inflammatory drugs. By altering the chemical structure, researchers aim to enhance the selectivity and potency of these compounds against specific biological targets, reducing side effects associated with non-selective COX inhibition.
Antifungal Activity
Pyrimidine derivatives, including pyrido[2,3-d]pyrimidines, have been synthesized and tested for their antifungal properties. These studies are crucial for addressing the increasing resistance to existing antifungal agents. By exploring different substitutions on the pyrimidine core, researchers aim to discover new compounds with potent antifungal activity against a range of fungal pathogens.
Cytotoxicity and Anticancer Research
Novel heterocyclic compounds are continually being evaluated for their cytotoxic effects against various cancer cell lines. This research is fundamental in the ongoing search for more effective and less toxic cancer therapies. By studying the structure-activity relationships (SAR) of these compounds, scientists aim to identify key molecular features that contribute to their anticancer properties.
Pharmacological Research
The integration of heterocyclic compounds into pharmacologically relevant frameworks is a critical step in drug development. Research in this area involves the synthesis of bifunctional compounds that contain specific heterocyclic moieties, like pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, linked to other pharmacophores. These studies aim to create compounds with enhanced therapeutic potential, targeting multiple biological pathways or improving drug-like properties such as solubility and bioavailability.
These research areas underscore the importance of heterocyclic chemistry in drug discovery and development. While direct applications of "N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" might not be readily available, the exploration of related chemical spaces continues to yield valuable insights into designing novel therapeutic agents.
For specific references to the synthesis, biological activities, and pharmacological applications of related compounds, the following sources provide detailed insights:
- Synthesis and pharmacological properties of heterocyclic compounds (Abu‐Hashem et al., 2020).
- Antifungal activity of pyrido[2,3-d]pyrimidines (Hanafy, 2011).
- Cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives (Hassan et al., 2014).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-15-7-5-10-28-20(15)26-21-17(23(28)30)13-19(27(21)11-6-12-31-2)22(29)25-14-16-8-3-4-9-18(16)24/h3-5,7-10,13H,6,11-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVRHCFQSPHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2725332.png)

![5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2725334.png)

![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725340.png)
![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2725342.png)
methanone](/img/structure/B2725343.png)


![Ethyl 7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B2725348.png)